2-Pyrimidinamine, hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19868-02-1 |
|---|---|
Molecular Formula |
C4H6ClN3 |
Molecular Weight |
131.56 g/mol |
IUPAC Name |
pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-6-2-1-3-7-4;/h1-3H,(H2,5,6,7);1H |
InChI Key |
YDVHAJGGRNBAER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N.Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Pyrimidinamine Hydrochloride Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of protons and carbons.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 2-pyrimidinamine reveals characteristic signals corresponding to the protons on the pyrimidine (B1678525) ring and the amino group. In a deuterated solvent like D₂O, the amine protons are often exchanged and may not be observed. The aromatic protons typically appear as a set of multiplets. For the parent 2-aminopyrimidine (B69317), the proton at position 5 (H-5) usually appears as a triplet, while the protons at positions 4 and 6 (H-4 and H-6) appear as a doublet. The exact chemical shifts can vary depending on the solvent and the concentration.
| Proton | Predicted Chemical Shift (ppm) in D₂O (900 MHz) |
| H-4, H-6 | 8.3 |
| H-5 | 6.8 |
Data sourced from predicted spectra.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. In 2-pyrimidinamine, three distinct signals are expected for the pyrimidine ring carbons. The carbon atom attached to the amino group (C-2) is significantly shielded and appears at a distinct chemical shift compared to the other ring carbons. The chemical shifts of C-4/C-6 and C-5 are also characteristic.
| Carbon | Chemical Shift (ppm) in CDCl₃ |
| C-2 | 163.1 |
| C-4, C-6 | 158.5 |
| C-5 | 110.1 |
Note: Data for the free base, 2-aminopyrimidine, is often used as a reference.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 2-aminopyrimidine, the molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (95.10 g/mol ). nih.gov
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for 2-aminopyrimidine involve the loss of small molecules or radicals. For instance, the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring is a characteristic fragmentation pathway for many pyrimidine derivatives. The fragmentation of the molecular ion can lead to the formation of various daughter ions, which are detected by the mass spectrometer. nih.govsapub.org The base peak in the mass spectrum of 2-aminopyrimidine is often the molecular ion peak itself, indicating its relative stability under electron ionization. chemicalbook.com
| m/z | Relative Intensity (%) | Possible Fragment |
| 95 | 100 | [C₄H₅N₃]⁺ (Molecular Ion) |
| 68 | 38.8 | [C₃H₄N₂]⁺ |
| 42 | 25.7 | [C₂H₂N]⁺ |
Data is for the free base, 2-aminopyrimidine. chemicalbook.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-pyrimidinamine hydrochloride exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.
Key vibrational modes include the N-H stretching of the amino group, which typically appears in the region of 3500-3000 cm⁻¹. scirp.org The C=N and C=C stretching vibrations of the pyrimidine ring are observed in the 1600-1400 cm⁻¹ region. tsijournals.com The C-H stretching vibrations of the aromatic ring are found around 3100-3000 cm⁻¹. The presence of the hydrochloride salt may influence the position and broadening of the N-H bands due to hydrogen bonding.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3337 |
| Aromatic C-H Stretch | 3074 |
| C=O Stretch (from an impurity or derivative) | 1678 |
| C=N Stretch | 1589 |
| Aromatic C=C Stretch | 1523 |
Note: The provided data is for a related substituted pyrimidine and serves as an illustrative example.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-pyrimidinamine hydrochloride in a suitable solvent, such as water or ethanol (B145695), typically shows absorption bands in the ultraviolet region. These absorptions are attributed to π → π* and n → π* electronic transitions within the pyrimidine ring. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent polarity and the pH of the solution. For instance, the UV spectrum of 2-amino-4-methylpyrimidine, a related compound, shows distinct absorption maxima. nist.gov
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Water | 232 | 291 |
| Ethanol | 233 | 292 |
Data is for the related compound 2-amino-4-methylpyrimidine. nist.gov
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 2-pyrimidinamine hydrochloride was not found in the provided search results, X-ray crystallographic studies of related pyrimidine derivatives have been crucial in understanding their solid-state structures. nih.gov Such studies would reveal the planarity of the pyrimidine ring, the geometry of the amino group, and the hydrogen bonding network involving the chloride ion and the protonated pyrimidine ring.
Computational and Theoretical Investigations of 2 Pyrimidinamine Hydrochloride Systems
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic properties of chemical systems. In the context of 2-pyrimidinamine hydrochloride, DFT studies provide valuable insights into its structure, reactivity, and spectroscopic characteristics.
Geometric Optimization and Conformational Landscapes
Geometric optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in the 2-pyrimidinamine hydrochloride molecule. These calculations explore the potential energy surface to locate the minimum energy conformation. The process involves iterative adjustments of bond lengths, bond angles, and dihedral angles until a stable structure is achieved. For pyrimidine (B1678525) derivatives, it has been observed that optimized bond lengths and angles can sometimes be slightly shorter or longer than experimental values. irjweb.com
Table 1: Selected Optimized Geometrical Parameters for a Pyrimidine Derivative Note: This table is illustrative and based on general findings for pyrimidine derivatives. Specific values for 2-pyrimidinamine hydrochloride would require dedicated DFT calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-N2 | 1.375 | |
| C3-N2 | 1.390 | |
| C10-N11-C14-N13 | 0 | |
| C10-N11-C14-C15 | 180 |
Data sourced from a study on a pyrimidine derivative, illustrating typical computational outputs. irjweb.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Energy Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.comyoutube.com
The energy of the HOMO (E_HOMO) is related to the ionization potential, with higher E_HOMO values indicating a better electron donor. irjweb.com Conversely, the energy of the LUMO (E_LUMO) is related to the electron affinity, with lower E_LUMO values suggesting a better electron acceptor. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. wikipedia.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap suggests that the molecule is more reactive. wikipedia.org
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap Note: These values are for a representative pyrimidine derivative and serve as an example.
| Parameter | Energy (eV) |
| E_HOMO | -6.2613 |
| E_LUMO | -0.8844 |
| HOMO-LUMO Gap (ΔE) | 5.3769 |
Data adapted from a computational study on a pyrimidine derivative. irjweb.com
Global and Local Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity Index, Nucleophilicity, Fukui Functions)
DFT provides a framework for calculating various reactivity descriptors that quantify different aspects of a molecule's chemical behavior.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Nucleophilicity: Measures the ability of a molecule to donate electrons.
These global descriptors are calculated from the HOMO and LUMO energies and provide a general picture of the molecule's stability and reactivity.
Local Reactivity Descriptors , such as Fukui functions (f(r)) , provide information about the reactivity of specific atomic sites within a molecule. researchgate.netresearchgate.net The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the system. nih.gov This allows for the identification of the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). researchgate.netresearchgate.net The dual descriptor, a second-order Fukui function, can further refine the identification of nucleophilic and electrophilic regions. researchgate.net
Mapping of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.comlibretexts.org It is plotted on the electron density surface and color-coded to represent different electrostatic potential values.
Typically, regions of negative electrostatic potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. libretexts.org These areas often correspond to lone pairs of electrons on heteroatoms like nitrogen and oxygen. mdpi.com Conversely, regions of positive electrostatic potential (usually colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. libretexts.org Green and yellow regions represent areas with intermediate or near-zero potential.
Theoretical Prediction of Spectroscopic Parameters (IR, UV-Vis)
DFT calculations can be used to predict the vibrational (infrared) and electronic (UV-Visible) spectra of molecules.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. The predicted spectrum can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as N-H stretching, C-N stretching, and ring vibrations. researchgate.netscialert.net
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. scialert.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved, such as π → π* and n → π* transitions. scialert.net Solvent effects can also be incorporated into these calculations to better match experimental conditions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of 2-pyrimidinamine hydrochloride over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and solvent effects.
For 2-pyrimidinamine hydrochloride, MD simulations could be employed to:
Explore the conformational flexibility of the molecule in a solvent environment.
Investigate the interactions between the 2-pyrimidinamine cation and the chloride anion.
Study the hydration shell around the molecule and the nature of its interactions with water molecules.
Simulate the binding of 2-pyrimidinamine to a biological target, providing insights into the binding mechanism and stability of the complex. nih.gov
MD simulations provide a powerful complement to DFT studies, offering a more complete understanding of the behavior of 2-pyrimidinamine hydrochloride in a realistic environment.
Quantum Chemical Calculations for Thermodynamic and Electronic Properties
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the thermodynamic and electronic landscapes of pyrimidine derivatives. nih.gov For systems related to 2-Pyrimidinamine hydrochloride, methods like B3LYP with basis sets such as 6-31G* are commonly used to compute various properties. nih.gov These calculations allow for the determination of key parameters that dictate the molecule's stability and reactivity.
Upon protonation, as is the case in 2-Pyrimidinamine hydrochloride, the electronic properties of the pyrimidine ring are significantly altered. Computational studies on similar protonated systems reveal changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial in understanding the molecule's chemical reactivity and electronic transitions. nih.gov The protonation generally leads to a stabilization of the molecular orbitals.
Detailed computational analyses provide data on various thermodynamic and electronic parameters. While specific data for the hydrochloride salt is not extensively published, calculations on the protonated form of 2-aminopyrimidine (B69317) offer valuable insights. The following tables would typically be populated with data from such studies, illustrating the calculated thermodynamic and electronic properties of the different tautomers of protonated 2-pyrimidinamine.
Table 1: Calculated Thermodynamic Properties of Protonated 2-Pyrimidinamine Tautomers
| Tautomer | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Amino (Protonated) | Data not available in search results | Data not available in search results | Data not available in search results |
| Imino (Protonated) | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: Calculated Electronic Properties of Protonated 2-Pyrimidinamine Tautomers
| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Amino (Protonated) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| Imino (Protonated) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Theoretical Investigations of Tautomeric Equilibria and Interconversion Pathways
Tautomerism is a key feature of 2-pyrimidinamine, which can exist in both amino and imino forms. Theoretical studies, supported by experimental data from methods like infrared spectroscopy, consistently show that the amino tautomer is the most stable form for the neutral molecule. researchgate.netnih.gov This preference is a critical factor in its chemical behavior.
In the case of 2-Pyrimidinamine hydrochloride, the pyrimidine ring is protonated. This protonation significantly influences the tautomeric equilibrium. Computational models are employed to investigate the relative stabilities of the protonated tautomers and the energy barriers associated with their interconversion. nih.gov The presence of a positive charge on the pyrimidine ring affects the electron distribution and, consequently, the stability of the different tautomeric forms.
Theoretical calculations on related systems suggest that even upon protonation, the amino form remains the dominant tautomer. nih.gov The interconversion between the protonated amino and imino tautomers proceeds through a transition state, the energy of which determines the activation barrier for the tautomerization process. nih.gov Understanding these pathways is crucial for predicting the dynamic behavior of the molecule in different environments.
Table 3: Calculated Tautomeric Equilibrium and Interconversion Data for Protonated 2-Pyrimidinamine
| Parameter | Value |
| Most Stable Tautomer | Amino (Protonated) |
| Tautomeric Equilibrium Constant (KT) | Data not available in search results |
| Activation Energy for Amino to Imino Interconversion (kcal/mol) | Data not available in search results |
| Activation Energy for Imino to Amino Interconversion (kcal/mol) | Data not available in search results |
2 Pyrimidinamine Hydrochloride As a Privileged Scaffold in Medicinal Chemistry Research
Strategic Role in Rational Drug Design and Discovery
The 2-pyrimidinamine scaffold is a cornerstone in rational drug design, largely due to its prevalence in biologically active molecules and its versatile chemical nature. tandfonline.comnih.govnih.gov As a "privileged scaffold," it possesses the inherent ability to bind to a variety of biological targets, making it an attractive starting point for the development of new therapeutic agents. researchgate.netufrj.brmdpi.com This scaffold is a key component of nucleic acids (cytosine, thymine, and uracil) and is present in numerous approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties. rsc.orgmdpi.com
The strategic use of the 2-pyrimidinamine core in drug discovery is also driven by its synthetic accessibility and the ease with which it can be modified. tandfonline.com This allows medicinal chemists to create large libraries of derivatives with diverse substituents, facilitating the exploration of structure-activity relationships. nih.govnih.gov The pyrimidine (B1678525) ring can act as a bioisostere for other aromatic systems, such as the phenyl ring, offering a means to modulate the physicochemical properties and biological activity of a lead compound. tandfonline.com Furthermore, the development of dual-target inhibitors based on the pyrimidine scaffold is an emerging strategy to address challenges like drug resistance in cancer therapy. nih.gov
A deconstruction-reconstruction strategy further enhances the strategic value of pyrimidines in drug discovery. This approach involves converting pyrimidine-containing compounds into more versatile building blocks that can be used to synthesize a wide range of other nitrogen-containing heterocycles. nih.gov This method allows for significant diversification of the original pyrimidine core, providing access to novel analogues that would be difficult to obtain through traditional synthetic routes. nih.gov
Structure-Activity Relationship (SAR) Studies of 2-Pyrimidinamine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 2-pyrimidinamine derivatives influences their biological activity. These studies involve systematically modifying the scaffold and observing the resulting changes in potency and selectivity. nih.govrsc.org
Impact of Substituent Modifications on Molecular Interactions and Pathways
For instance, in the context of anti-inflammatory activity, the substitution on the pyrimidine core plays a critical role. The introduction of electron-releasing groups on pyridodipyrimidine derivatives has been shown to enhance their inhibitory effects on the COX-2 enzyme. rsc.org Conversely, the presence of electron-withdrawing groups tends to diminish this activity. rsc.org The nature of the linker between the pyrimidine core and other moieties also influences activity; a nitrogen linker has been found to be more favorable than sulfur or oxygen linkers for anti-inflammatory potency. rsc.org
In the realm of anticancer research, SAR studies have revealed that the antiproliferative activity of pyrimidine derivatives can be finely tuned by substituent modifications. For example, the presence of a bromine atom at the 5-position of 2,4-diaminopyrimidines is associated with selective inhibition of Aurora A kinase. mdpi.com The introduction of methoxy (B1213986) groups can also influence activity, with an increasing number of these groups often leading to lower IC50 values. mdpi.com The position of substituents is also crucial; for example, methyl and nitro groups in the para position of a phenyl ring attached to the pyrimidine core can enhance antiproliferative activity, whereas ortho and meta substitutions are less effective. mdpi.com
The following table summarizes the impact of various substituent modifications on the biological activity of 2-pyrimidinamine derivatives based on several research findings.
| Scaffold/Derivative | Substituent Modification | Impact on Biological Activity | Reference |
| Pyridodipyrimidines | Electron-releasing groups | Enhanced anti-inflammatory effect (COX-2 inhibition) | rsc.org |
| Pyridodipyrimidines | Electron-withdrawing groups | Decreased anti-inflammatory effect | rsc.org |
| Benzyl (B1604629) pyrimidines | Replacement of benzyl with hydrophobic groups | Enhanced anti-inflammatory activity | rsc.org |
| 2,4-Diaminopyrimidines | Bromine at 5-position | Selective Aurora A kinase inhibition | mdpi.com |
| Pyridine (B92270) derivatives | Increasing number of methoxy groups | Increased antiproliferative activity | mdpi.com |
| Phenyl-substituted pyridines | Methyl and nitro groups at para position | Improved antiproliferative activity | mdpi.com |
| Phenyl-substituted pyridines | Methyl groups at ortho and meta positions | Decreased antiproliferative activity | mdpi.com |
Exploration of Core Pyrimidine Moiety and Peripheral Group Modifications
A novel deconstruction-reconstruction strategy allows for the formal replacement of a nitrogen atom in the pyrimidine ring with a carbon atom, leading to the formation of pyridine analogues. nih.gov This transformation is a valuable tool in SAR studies, enabling a fundamental change to the core scaffold. Furthermore, this method allows for the introduction of substituents at various positions during the reconstruction process, providing access to a diverse range of analogues. nih.gov
Peripheral group modifications are also extensively explored. For example, in the development of phosphodiesterase 4B (PDE4B) inhibitors, the exploration of different substituents on a 2-phenylpyrimidine (B3000279) scaffold was crucial. nih.gov Similarly, for dual PI3Kα/mTOR inhibitors, the synthesis of various 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) analogs allowed for the identification of compounds with potent inhibitory activity. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling and ligand-based design are powerful computational tools used to understand the key chemical features required for a molecule to bind to a specific biological target. These methods are particularly valuable when the three-dimensional structure of the target is unknown. youtube.com
In the context of 2-pyrimidinamine derivatives, pharmacophore modeling has been successfully applied to identify the essential structural elements for biological activity. For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. nih.gov This model, which included features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, provided a statistically significant 3D-QSAR model with high predictive power. nih.gov Such models are instrumental in guiding the design of novel molecules with enhanced potency and selectivity. nih.govscilit.com
Ligand-based design often involves aligning a set of active molecules to deduce a common pharmacophore. This approach has been used to design novel pyrido[2,3-d]pyrimidine derivatives as inhibitors of human thymidylate synthase. nih.gov By understanding the common structural features of known inhibitors, researchers can design new compounds that are more likely to be active.
Molecular Docking Simulations with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov It is widely used in drug discovery to understand the binding mode of ligands to their macromolecular targets, such as proteins and enzymes.
For 2-pyrimidinamine derivatives, molecular docking studies have provided valuable insights into their mechanism of action. For example, docking simulations of synthesized 4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives with human cyclin-dependent kinase-2 (CDK2) revealed that compounds with chloro and cyano substituents at the 4th position of the phenyl ring exhibited the highest binding scores. nih.gov This suggests that electron-withdrawing groups at this position enhance the binding affinity to the CDK2 receptor. nih.gov
In another study, docking simulations of pyrimidine-2-thione derivatives with the H-RAS-GTP active form protein were performed. nih.gov The results indicated that one of the synthesized compounds had the highest binding energy, which correlated with its potent antineoplastic activity against breast cancer cells. nih.gov Similarly, docking studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives with xanthine (B1682287) oxidase showed that the most potent compounds were predicted to interact with the same amino acid residues as the known inhibitor allopurinol. nih.gov
The following table presents a summary of molecular docking studies of 2-pyrimidinamine derivatives with various macromolecular targets.
| Derivative Class | Macromolecular Target | Key Findings from Docking | Reference |
| 4,6-disubstituted pyrimidin-2-amine | E. coli DNA gyrase B | Compounds 5a and 5b showed the highest docking scores and favorable binding interactions. | researchgate.net |
| Cyanopyridones and Pyrido[2,3-d]pyrimidines | VEGFR-2 and HER-2 | Incorporation of a 2,4-dichlorophenyl moiety increased binding affinity. | mdpi.com |
| 4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | Human cyclin-dependent kinase 2 (CDK2) | Chloro and cyano substituents at the 4th position of the phenyl ring showed the highest binding scores. | nih.gov |
| Pyrimidine-2-thione derivatives | H-RAS-GTP active form protein | Compound 5a exhibited the highest binding energy, correlating with its antineoplastic activity. | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Xanthine oxidase | Potent compounds predicted to interact with the same residues as allopurinol. | nih.gov |
| Pyrimidine derivatives | Bcl-2 protein | All designed candidates docked onto the ligand-binding domain with negative dock energy values. | mdpi.com |
Studies on Enzyme Inhibitory Potential
The 2-pyrimidinamine scaffold is a key component in the design of numerous enzyme inhibitors. Molecular docking and other computational methods are instrumental in elucidating the inhibitory mechanisms of these compounds. nih.gov
Research on triazolopyrimidine derivatives as potential DNA Gyrase inhibitors has shown promising initial results, with compounds demonstrating good potency and acceptable ADMET properties, providing a solid foundation for further development. researchgate.net Similarly, studies on 1,2,4-triazolo[1,5-a]pyrimidine derivatives as xanthine oxidase inhibitors have identified compounds significantly more potent than the standard drug allopurinol. nih.gov Enzyme kinetics studies revealed a mixed-type inhibition mechanism for the most potent compounds. nih.gov
The inhibitory potential of pyrimidine derivatives extends to a wide range of enzymes. For instance, pyridopyrimidine derivatives have been designed as dual PI3Kα/mTOR inhibitors, with many compounds in the series showing excellent inhibition of both enzymes. nih.gov Furthermore, pyrimidine-based compounds have been developed as dual inhibitors of Janus kinase (JAK) 1 and 2, demonstrating the versatility of this scaffold in targeting multiple enzymes. ufrj.br
Analysis of Protein Binding Interactions and Modes
The 2-pyrimidinamine scaffold serves as a crucial anchor for molecular recognition by a diverse range of protein targets. Its inherent hydrogen bonding capabilities, arising from the endocyclic nitrogen atoms and the exocyclic amino group, allow for a variety of favorable interactions within protein active sites. The specific binding mode and the resulting affinity are significantly influenced by the nature and positioning of substituents on the pyrimidine ring. Detailed analyses of these interactions are predominantly derived from X-ray crystallography and computational methods like molecular docking.
Research into derivatives of 2-aminopyrimidine (B69317) has provided substantial insights into its function as a privileged scaffold. For instance, studies on inhibitors of neuronal nitric oxide synthase (nNOS) have elucidated the critical role of the 2-aminopyrimidine core in anchoring ligands to the enzyme's active site. nih.gov X-ray crystallography of these inhibitors bound to nNOS reveals key hydrogen bonding interactions between the 2-amino group and the pyrimidine ring nitrogens with specific amino acid residues such as glutamate (B1630785) and tryptophan. nih.gov
Molecular docking studies have further expanded our understanding of these interactions across various protein families. In the context of cyclin-dependent kinase 2 (CDK2) inhibition, the 2-aminopyrimidine moiety has been shown to form hydrogen bonds with backbone atoms in the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov Similarly, in studies targeting β-glucuronidase, the 2-aminopyrimidine scaffold contributes to the binding affinity through hydrogen bonds and hydrophobic interactions, with the potency of inhibition being highly dependent on the substituents at other positions of the ring. mdpi.com
The versatility of the 2-aminopyrimidine scaffold is also evident in its ability to target heat shock protein 90 (HSP90). Docking studies of pyrazolyl 2-aminopyrimidine derivatives have demonstrated that the 2-amino group is crucial for forming essential hydrogen bonds within the ATP-binding pocket of HSP90. nih.gov These interactions, coupled with contributions from other parts of the molecule, lead to potent inhibition of the chaperone's activity. nih.gov
The following tables summarize key research findings on the protein binding interactions of various 2-aminopyrimidine derivatives, highlighting the targeted proteins, binding affinities, and observed molecular interactions.
Table 1: Inhibitory Activity of 2-Aminopyrimidine Derivatives against Various Protein Targets
| Compound Class | Target Protein | Measurement | Value | Reference |
| 2-Aminopyrimidine Derivatives | β-Glucuronidase | IC₅₀ | 2.8 ± 0.10 µM to 300.25 ± 12.15 µM | mdpi.com |
| 2-Aminopyridine Derivatives | Human Neuronal Nitric Oxide Synthase (hnNOS) | Kᵢ | 29 nM | nih.gov |
| 2-Aminopyridine Derivatives | Rat Neuronal Nitric Oxide Synthase (rnNOS) | Kᵢ | 26 nM | nih.gov |
| Pyrazolyl 2-Aminopyrimidine Derivatives | HSP90 | IC₅₀ | As low as 20 nM | nih.gov |
| 2-Aminopyrimidine Derivatives | Wnt Signaling Pathway | IC₅₀ | Approx. 10 µM | nih.gov |
| 2-Aminopyrimidine Derivatives | FLT3 Kinase | IC₅₀ | 1.5 - 7.2 nM | nih.gov |
Table 2: Molecular Docking and Binding Interaction Details of 2-Aminopyrimidine Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| 2-Aminopyridine Derivatives | Human Neuronal Nitric Oxide Synthase (hnNOS) | Glu-597, Trp-592 | Hydrogen Bonding | nih.gov |
| 2-Aminopyridine Derivatives | Rat Neuronal Nitric Oxide Synthase (rnNOS) | Glu-592, Trp-587 | Hydrogen Bonding | nih.gov |
| Pyrazolyl 2-Aminopyrimidine Derivatives | HSP90 | Not Specified | Hydrogen Bonding with 2-amino group | nih.gov |
| 2-Aminopyrimidine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Hinge Region Residues | Hydrogen Bonding | nih.gov |
| Aminopyrimidine-2,4-diones | BRD4 | Asn140 | Hydrogen Bonding | nih.gov |
| Aminopyrimidine-2,4-diones | BRD4 | Tyr97, Pro82 | Hydrophobic Interaction | nih.gov |
These findings underscore the importance of the 2-pyrimidinamine hydrochloride scaffold in establishing potent and specific interactions with a wide array of protein targets. The ability of the core structure to engage in multiple hydrogen bonds, combined with the tunable nature of its substituted derivatives, provides a robust platform for the design of novel therapeutic agents.
Interdisciplinary Applications of 2 Pyrimidinamine Hydrochloride Derivatives in Advanced Chemical Research
Material Science Applications
The strategic use of 2-pyrimidinamine derivatives in material science is primarily centered on the principles of crystal engineering and the formation of predictable supramolecular structures. These applications leverage the specific hydrogen bonding capabilities and molecular recognition properties of the 2-aminopyrimidine (B69317) moiety.
Crystal Engineering and Supramolecular Assembly
Crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties, a field where 2-aminopyrimidine derivatives have proven to be valuable synthons. researchgate.netacs.org The predictable hydrogen-bonding patterns of the 2-aminopyrimidine group allow for the construction of complex, multi-component crystalline materials, such as co-crystals and organic salts. researchgate.netiaea.org
A key aspect of their utility in supramolecular assembly is the formation of robust hydrogen-bonded motifs. For instance, the reaction of 2-aminopyrimidine with carboxylic acids can lead to the formation of well-defined supramolecular synthons. acs.org These interactions are crucial in directing the assembly of molecules into larger, ordered architectures, such as one-dimensional chains or two-dimensional sheets. acs.org The combination of hydrogen bonds with other non-covalent interactions, like halogen bonds, further expands the possibilities for creating intricate and functional solid-state networks. acs.org
Research has shown that the interaction between 2-aminopyrimidine and various organic acids can result in the formation of either co-crystals or salts, a distinction that can be correlated with the pKa values of the interacting molecules. acs.org The resulting crystalline structures often exhibit recurring synthons, such as the linear heterotetramer motif, which has been identified as a particularly stable and common arrangement. acs.org
Design Principles for Synthon Predictability and Solid-State Properties
The predictability of supramolecular synthons is a cornerstone of crystal engineering, and 2-aminopyrimidine derivatives offer a reliable platform for achieving this. The amino-pyrimidine/carboxylic acid synthon, for example, has demonstrated remarkable robustness, consistently forming even in the presence of competing hydrogen-bonding sites. acs.org This reliability allows for a degree of control over the final solid-state architecture.
Catalysis Research
In the realm of catalysis, 2-pyrimidinamine derivatives are emerging as versatile ligands that can coordinate with transition metals to form catalytically active complexes. Their electronic properties and steric profile can be tuned to influence the outcome of various organic transformations.
Role as Ligands in Transition-Metal Catalysis
Derivatives of 2-aminopyrimidine can act as effective ligands for a variety of transition metals, including copper, palladium, and manganese. acs.orgresearchgate.netnih.gov The nitrogen atoms in the pyrimidine (B1678525) ring and the exocyclic amino group provide multiple coordination sites, allowing these molecules to form stable complexes with metal centers. pvpcollegepatoda.org The resulting metal complexes can exhibit significant catalytic activity in a range of chemical reactions. pvpcollegepatoda.org
For example, N-aryl-2-aminopyridines, which are structurally similar to 2-pyrimidinamine derivatives, readily form stable complexes with metals like palladium, rhodium, and iridium, facilitating cyclization and functionalization reactions. researchgate.net The pyridyl directing group in these molecules plays a crucial role in activating C-H bonds, a key step in many catalytic cycles. researchgate.net Similarly, 2-aminopyrimidine derivatives have been used in the synthesis of transition metal complexes with potential applications in catalysis. mdpi.com The ability to form chelates with transition metals makes these compounds valuable components in the design of new catalysts. pvpcollegepatoda.org
Application in Organic Transformation Catalysis
The catalytic applications of 2-aminopyrimidine-based metal complexes are diverse. For instance, a pincer-NHC carbene-based Mn(I) complex has been shown to be an efficient catalyst for the selective N-alkylation of 2-aminopyrimidine with alcohols. acs.org This reaction is a valuable transformation in organic synthesis for creating more complex molecules. acs.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the synthesis of N-aryl-2-aminopyrimidine derivatives. nih.gov While this example focuses on the synthesis of the derivatives themselves, it highlights the compatibility of the 2-aminopyrimidine scaffold with transition metal-catalyzed processes. Copper-catalyzed reactions have also been utilized for the synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines, demonstrating the role of these compounds as key building blocks in the construction of more complex heterocyclic systems. ijarsct.co.in
Corrosion Inhibition Studies
Derivatives of 2-pyrimidinamine have been extensively studied as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that slows down the corrosion process.
Research has demonstrated that 2-aminopyrimidine and its derivatives can act as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. The inhibition efficiency of these compounds increases with their concentration. The adsorption of these inhibitor molecules on the steel surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. These compounds often act as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions of the corrosion process.
Similarly, pyrimidinone derivatives have shown significant promise as corrosion inhibitors for copper in nitric acid. mdpi.com The inhibition efficiency of these compounds also increases with concentration and temperature. mdpi.com The formation of a protective film on the copper surface is responsible for the observed corrosion protection. mdpi.com
Table 1: Corrosion Inhibition Efficiency of Pyrimidine Derivatives on Mild Steel in HCl Solution
| Inhibitor | Concentration (mol/L) | Inhibition Efficiency (%) | Reference |
| 2-aminopyridine | - | - | pvpcollegepatoda.org |
| 7-amino-thiazolo[3,2-A]pyrimidine derivative (ATTP) | 10⁻³ | - | acs.org |
| 7-amino-thiazolo[3,2-A]pyrimidine derivative (ACTP) | 10⁻³ | - | acs.org |
Table 2: Corrosion Inhibition of Copper by Pyrimidine Derivatives
| Inhibitor | Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-Aminopyrimidine (2-AP) | Acidic chloride solution | - | - | researchgate.net |
| (E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide (MA-975) | 1.0 M HNO₃ | 21 x 10⁻⁶ M | 89.59 | mdpi.com |
| 4,6-diamino-2-mercaptopyrimidine (DAMP) | 3.5 wt% NaCl | 2.0 mM | 93.2 |
Electrochemical Characterization of Inhibition Mechanisms
The protective action of 2-pyrimidinamine derivatives against the corrosion of metals, such as carbon steel in hydrochloric acid solutions, has been extensively studied using electrochemical techniques. Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are key methods employed to elucidate the inhibition mechanisms.
EIS measurements reveal that the impedance of the system increases with the addition of pyrimidine inhibitors. This is often visualized in Nyquist plots, where the diameter of the semicircle relates to the charge transfer resistance (Rct). An increase in the Rct value indicates a higher resistance to corrosion. For instance, studies have shown a significant increase in Rct for carbon steel in 2M HCl upon the introduction of 2,6-Dimethylpyrimidine-2-amine derivatives.
The data also show that as the concentration of the inhibitor increases, the double-layer capacitance (Cdl) tends to decrease. This reduction in Cdl is attributed to the adsorption of the inhibitor molecules onto the metal surface, which displaces water molecules and reduces the dielectric constant of the surface layer.
Potentiodynamic polarization studies help in determining the type of inhibition. For many pyrimidine derivatives, a mixed-type inhibition is observed, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This is characterized by a decrease in the corrosion current density (i_corr) in the presence of the inhibitor.
The following table summarizes typical electrochemical data obtained from studies on pyrimidine derivatives as corrosion inhibitors.
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| 0 | 9.8 | 120 | - |
| 0.001 | 55.2 | 45.3 | 82.2 |
| 0.005 | 120.5 | 28.7 | 91.9 |
| 0.01 | 215.8 | 15.6 | 95.5 |
| Note: This table presents illustrative data based on findings from various studies and is intended for educational purposes. |
Adsorption Behavior and Protective Film Formation
The effectiveness of 2-pyrimidinamine derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface and form a protective film. This adsorption process can involve physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. The presence of heteroatoms like nitrogen in the pyrimidine ring, along with π-electrons from the aromatic system, facilitates strong adsorption onto the metal surface.
The adsorption of these inhibitors often follows specific adsorption isotherms, such as the Langmuir or El Awady isotherms, which describe the relationship between the inhibitor concentration in the solution and the extent of surface coverage. The adherence to these models suggests the formation of a monolayer of inhibitor molecules on the metal surface.
The formation of this protective barrier inhibits the corrosive attack by isolating the metal from the aggressive medium. Surface analysis techniques, such as Atomic Force Microscopy (AFM), have provided direct evidence of the formation of a smoother, more uniform surface layer on steel samples treated with pyrimidine inhibitors compared to untreated samples exposed to acidic solutions. This protective film effectively blocks the active sites for corrosion, thereby reducing the corrosion rate. The stability and effectiveness of this film are influenced by the molecular structure of the specific derivative, its concentration, and the environmental conditions such as temperature.
Agrochemical Research and Development
In the realm of agrochemical research, derivatives of 2-pyrimidinamine have emerged as a significant class of compounds with potent biological activities. Their structural framework serves as a versatile template for the development of novel fungicides and insecticides.
Research has led to the design and synthesis of numerous pyrimidinamine derivatives that exhibit remarkable efficacy against a range of plant pathogens and pests. For example, certain novel spiro-pyrimidinamine derivatives have demonstrated high fungicidal activity against Pseudoperonospora cubensis. One particular compound from this series exhibited an EC50 value of 0.42 mg/L, which is significantly more potent than some commercial fungicides.
Furthermore, by incorporating different chemical moieties, the biological activity spectrum can be modulated. A series of pyrimidinamine derivatives containing a phenyloxazole moiety showed notable insecticidal activities against Aphis fabae (black bean aphid) and Tetranychus cinnabarinus (carmine spider mite). Specifically, one derivative, 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine, was found to be more effective against A. fabae than the commercial insecticide imidacloprid.
The development of these compounds often involves structure-activity relationship (SAR) studies to optimize their efficacy. For instance, the introduction of a difluoromethyl group has been explored to create promising antifungal agents for controlling rust diseases. Another area of research has focused on synthesizing phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure, which have shown significant acaricidal activity, including larvicidal and ovicidal effects, against Tetranychus cinnabarinus.
The following table highlights some pyrimidinamine derivatives and their reported agrochemical activities.
| Derivative Type | Target Pest/Pathogen | Reported Activity |
| Spiro-pyrimidinamine derivative | Pseudoperonospora cubensis | Fungicidal, EC50 = 0.42 mg/L |
| Pyrimidinamine with phenyloxazole moiety | Aphis fabae | Potent insecticidal activity |
| Pyrimidinamine with phenyloxazole moiety | Tetranychus cinnabarinus | Potent insecticidal activity |
| Phenyl methoxyacrylate with 2-alkenylthiopyrimidine | Tetranychus cinnabarinus | Acaricidal (larvicidal and ovicidal) |
| Pyrimidine with 1,3,4-oxadiazole (B1194373) thioether | Tobacco mosaic virus (TMV) | Antiviral, EC50 = 0.42 µM |
| Note: This table is a summary of findings from various research papers and is for illustrative purposes. |
Future Research Directions and Emerging Opportunities for 2 Pyrimidinamine Hydrochloride
The 2-pyrimidinamine scaffold is a cornerstone in medicinal chemistry, and its hydrochloride salt provides a soluble and stable starting point for further derivatization. Future research is poised to unlock new potential through innovative synthetic methodologies, advanced computational tools, and the rational design of complex molecular architectures for specific biological targets.
Q & A
Q. What are the standard synthetic routes for 2-pyrimidinamine hydrochloride, and how are reaction conditions optimized to ensure purity?
The synthesis of 2-pyrimidinamine hydrochloride typically involves condensation reactions between pyrimidine derivatives and amines or amino acids under controlled conditions (e.g., pH 6–8, 60–80°C, and inert atmosphere). For example, describes a method using tetrahydropyrimidine precursors and amino acids, with yields dependent on precise control of reaction time and stoichiometry . Analytical techniques like NMR and mass spectrometry are critical for verifying structural integrity and purity (>98% by HPLC), as highlighted in and .
Q. How is the structure of 2-pyrimidinamine hydrochloride confirmed experimentally?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify proton and carbon environments (e.g., pyrimidine ring protons at δ 7.5–8.5 ppm and amine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 145.6 for C₅H₇N₃·HCl) .
- X-ray Crystallography: Resolving hydrogen-bonding patterns, as seen in for analogous aminopyrimidine derivatives .
Q. What are the common derivatives of 2-pyrimidinamine hydrochloride, and how do structural modifications impact reactivity?
Derivatives often include substitutions at the pyrimidine ring (e.g., methyl, chloro, or piperidinyl groups). For example, discusses 5-chloro-2-(piperidin-4-yl)pyrimidine hydrochloride, where chlorine enhances electrophilicity, and piperidine improves solubility . Such modifications are guided by computational modeling (e.g., DFT for charge distribution) and validated via HPLC-based stability studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for 2-pyrimidinamine hydrochloride derivatives with conflicting literature data on temperature/pH effects?
Conflicting data often arise from solvent-dependent reactivity. For example, notes that ethanol-based syntheses favor higher yields at 70°C (pH 7), while aqueous systems require lower temperatures (50°C) to avoid hydrolysis . Systematic Design of Experiments (DoE) using response surface methodology (RSM) is recommended to resolve contradictions, with variables like temperature, pH, and solvent polarity tested in tandem .
Q. What strategies address discrepancies in biological activity data for 2-pyrimidinamine hydrochloride analogs?
Discrepancies may stem from impurities or isomerism. emphasizes HPLC purity checks (>98%) and chiral chromatography to isolate enantiomers (e.g., R vs. S configurations impacting antiviral activity) . Additionally, highlights the importance of standardized in vitro assays (e.g., enzyme inhibition at 10 µM) to ensure reproducibility across studies .
Q. How should hygroscopicity and stability challenges be managed during storage and handling?
2-Pyrimidinamine hydrochloride is hygroscopic, requiring desiccated storage (<25°C, argon atmosphere). recommends vacuum-sealed vials and Karl Fischer titration to monitor moisture content (<0.1% w/w). For stability, accelerated degradation studies (40°C/75% RH for 6 months) coupled with LC-MS track decomposition products (e.g., oxidation to pyrimidine N-oxides) .
Q. What advanced techniques validate hydrogen-bonding networks critical for crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is standard (e.g., resolves N–H⋯Cl hydrogen bonds in aminopyrimidinium salts). For dynamic systems, solid-state NMR (¹⁵N/¹³C CP-MAS) and Hirshfeld surface analysis quantify intermolecular interactions, as applied to related pyrimidine derivatives .
Q. How can computational methods predict biological targets for 2-pyrimidinamine hydrochloride derivatives?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) identify potential targets (e.g., dihydrofolate reductase or kinase enzymes). validates predictions via enzyme inhibition assays (IC₅₀ values <1 µM for select analogs) . MD simulations (GROMACS) further assess binding stability over 100-ns trajectories .
Safety and Compliance
Q. What safety protocols are essential for handling 2-pyrimidinamine hydrochloride in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation: Fume hoods for synthesis (evidence 12 reports respiratory irritation risks at >5 mg/m³) .
- Spill Management: Neutralize with 5% acetic acid, followed by adsorption (vermiculite) and disposal as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
